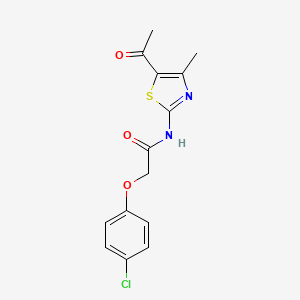

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a thiazole-based acetamide derivative characterized by a 1,3-thiazol-2-yl core substituted with acetyl and methyl groups at the 5- and 4-positions, respectively. The acetamide side chain is further modified with a 4-chlorophenoxy moiety. This compound belongs to a class of bioactive thiazoles known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-8-13(9(2)18)21-14(16-8)17-12(19)7-20-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFARYAHRKOSCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Acetylation: The thiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Coupling with 4-chlorophenoxyacetic acid: The final step involves coupling the acetylated thiazole with 4-chlorophenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Amines, thiols

Major Products Formed

Oxidation: Oxidized thiazole derivatives

Reduction: Reduced thiazole derivatives

Substitution: Substituted chlorophenoxy derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

Formation of Thiazole Ring : The compound is synthesized through a multi-step process that begins with the formation of the thiazole ring using Hantzsch thiazole synthesis techniques.

Substitution Reactions : The introduction of the 4-chlorophenoxy group is achieved through nucleophilic substitution reactions.

Amide Bond Formation : Finally, the thiazole derivative is reacted with acetic anhydride under basic conditions to form the acetamide linkage.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 | 1.98 |

| Compound B | HT29 | 1.61 |

| This Compound | MCF7 | 1.75 |

The data suggests that this compound is a promising candidate for further development as an anticancer agent, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Research indicates its effectiveness in inhibiting bacterial growth, which is crucial in addressing drug-resistant infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results highlight its potential as an antimicrobial agent .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation .

Case Study 1: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, demonstrating significant activity for this compound.

Case Study 2: Antibacterial Efficacy

In another study assessing the antibacterial activity of thiazole derivatives, this compound showed promising results against common bacterial strains, suggesting its potential utility in clinical settings.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues

Key Findings and Comparative Analysis

However, the acetyl and methyl groups on the thiazole ring may enhance metabolic stability compared to the bromobenzyl substituent in the latter . Compound 3.1.3 exhibits superior antitumor activity due to its extended conjugated system (benzothiazolylamino and thioxothiazolidin moieties), which likely enhances DNA intercalation or enzyme inhibition .

Enzyme Inhibition Profiles The target compound’s acetyl group may mimic the pharmacophore of Compound 6a, a non-selective COX inhibitor. However, the absence of a methoxyphenyl group in the target could reduce COX-2 selectivity compared to Compound 6b (IC₅₀ = 11.65 ± 6.20 µM) .

Synthetic Accessibility The target compound’s synthesis likely follows routes similar to N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide, involving condensation of thiazole precursors with chlorophenoxy acetamide intermediates .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Overview of Thiazole Derivatives

Thiazole compounds are recognized for their significant roles in medicinal chemistry due to their varied biological properties, including antimicrobial, antifungal, and anticancer activities. The specific compound has been synthesized and studied for its potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiazole Ring : Cyclization of α-haloketones and thioureas under acidic or basic conditions.

- Acetylation : Acetylation of the thiazole intermediate using acetic anhydride or acetyl chloride.

- Coupling : Coupling with 4-chlorophenoxyacetic acid using coupling agents like dicyclohexylcarbodiimide (DCC).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The specific pathways and targets involved require further biochemical studies to elucidate its full mechanism of action.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic activity of related thiazole compounds against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated that certain structural modifications can enhance cytotoxicity:

- IC50 Values :

- Compound with a piperazine ring showed IC50 = 2.32 µg/mL.

- Another derivative with a furoyl moiety exhibited IC50 = 3.21 µg/mL.

These findings suggest that the structural characteristics of thiazole derivatives significantly influence their anticancer activity .

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. In a comparative study, various thiazole compounds were tested against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited moderate to high activity against these pathogens, highlighting their potential as antimicrobial agents .

Case Studies

- Cytotoxicity Evaluation : A study reported that derivatives bearing an arylamino thiazole scaffold showed enhanced antiproliferative activity against cancer cell lines when modified with lipophilic groups .

- Structure-Activity Relationship (SAR) : Research indicated that the presence of specific substituents on the phenyl ring significantly affected the cytotoxic activity, emphasizing the importance of molecular structure in drug design .

Data Table: Biological Activity Summary

Q & A

Q. Q1. What are the critical synthetic pathways for preparing N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide, and how do reaction conditions influence yield?

Methodology :

- Step 1 : Synthesize the thiazole core by condensing α-haloketones with thioamides under acidic conditions (e.g., HCl or H₂SO₄). For example, chloroacetyl chloride reacts with 2-amino-5-aryl-methylthiazole derivatives in dioxane with triethylamine as a base .

- Step 2 : Acetylate the thiazole ring using acetic anhydride in pyridine or another basic medium to introduce the acetyl group .

- Step 3 : Couple the 4-chlorophenoxy moiety via nucleophilic substitution or Ullmann-type reactions. Optimize solvent choice (e.g., DMF or toluene/water mixtures) and temperature (reflux vs. room temperature) to minimize side products .

- Yield Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and purify intermediates via recrystallization (ethanol or ethanol-DMF mixtures) .

Q. Q2. How can researchers validate the purity and structural integrity of this compound during synthesis?

Methodology :

- Analytical Techniques :

- HPLC-MS : Confirm molecular weight ([M+H]⁺ peaks) and detect impurities.

- ¹H/¹³C NMR : Verify acetyl (δ ~2.3 ppm for CH₃), thiazole protons (δ ~6.5–7.5 ppm), and 4-chlorophenoxy aromatic signals .

- XRD : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths/angles (e.g., C=O at ~1.22 Å, C-S at ~1.70 Å) .

- Purity Criteria : Target ≥95% purity via elemental analysis (C, H, N, S) and DSC for melting point consistency .

Advanced Research Questions

Q. Q3. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodology :

- Challenges :

- Solutions :

Q. Q4. How do substituents on the thiazole ring (e.g., acetyl vs. methyl) modulate biological activity, and what mechanistic insights exist?

Methodology :

- Structure-Activity Relationship (SAR) :

- Mechanistic Studies :

Q. Q5. What strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic activity)?

Methodology :

- Data Discrepancy Analysis :

- Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria to identify spectrum limitations .

- Cytotoxicity Thresholds : Use MTT assays on mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial selectivity (CC₅₀ > 50 µM) from general toxicity .

- Experimental Controls : Include reference compounds (e.g., ciprofloxacin) and validate assays via dose-response curves (R² ≥0.95) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.